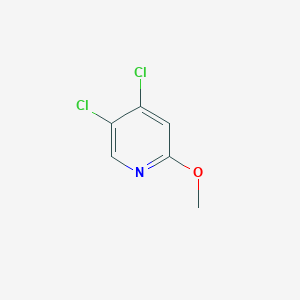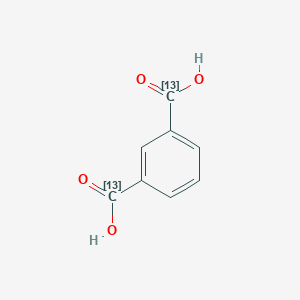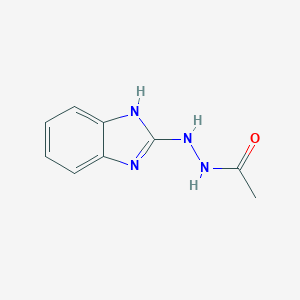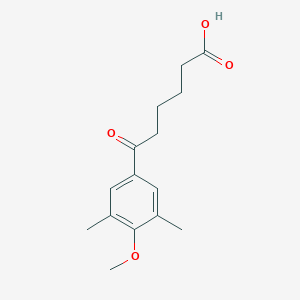![molecular formula C12H12N2O B053647 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-on CAS No. 122852-75-9](/img/structure/B53647.png)
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-on
Übersicht
Beschreibung
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (5-MeO-DMT) is a naturally occurring psychedelic compound found in plants and animals. It belongs to a class of compounds known as tryptamines, which are known to have psychoactive effects when consumed. 5-MeO-DMT is one of the most potent naturally occurring psychedelics, and has been used in traditional medicine and shamanic practices for centuries. It has recently gained attention in the scientific community due to its potential to be used as a therapeutic drug, as well as its potential to provide insight into the mechanisms of consciousness.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Diese Verbindung wurde bei der Entwicklung und Synthese neuer Antikrebsmittel verwendet . Eine Reihe von 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-Derivaten wurde durch Einführung einer Alkyl- oder Aralkyl- und einer Sulfonylgruppe entworfen, die als Pharmakophore einiger Antitumormittel gelten . Diese Verbindungen zeigten eine moderate bis ausgezeichnete antiproliferative Aktivität gegen Krebszellen .
Alkaloidsynthese
Die Verbindung wurde bei der Alkaloidsynthese eingesetzt . Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die hauptsächlich basische Stickstoffatome enthalten. Sie werden von einer Vielzahl von Organismen produziert, darunter Bakterien, Pilze, Pflanzen und Tiere, und gehören zur Gruppe der Naturstoffe (auch Sekundärmetabolite genannt).
Neurodegenerative Erkrankungen
Es wurden Studien zur Verwendung dieser Verbindung in der Forschung an neurodegenerativen Erkrankungen durchgeführt . Neurodegenerative Erkrankungen sind eine heterogene Gruppe von Erkrankungen, die durch die fortschreitende Degeneration der Struktur und Funktion des Nervensystems gekennzeichnet sind. Es handelt sich um unheilbare und schwächende Erkrankungen, die Probleme mit der Motorik, der geistigen Leistungsfähigkeit und den Tod verursachen.
Molekular-Docking-Studien
Es wurden Molekular-Docking-Studien mit dieser Verbindung durchgeführt . Molekular-Docking ist ein wichtiges Werkzeug in der strukturellen Molekularbiologie und im computergestützten Medikamentendesign. Das Ziel des Liganden-Protein-Dockings ist es, die Position und Orientierung eines Liganden (ein kleines Molekül) vorherzusagen, wenn er an einen Proteinrezeptor oder ein Enzym gebunden ist.
MD-Simulationen
MD-Simulationen wurden durchgeführt, um die Bindungsstabilitäten zwischen den synthetisierten Verbindungen und ihren Rezeptoren zu bewerten . Molekulare Dynamik (MD) ist eine Computersimulationsmethode zur Analyse der physikalischen Bewegungen von Atomen und Molekülen, die die Vorhersage des zeitabhängigen Verhaltens eines molekularen Systems ermöglicht.
Herstellung von Indol-3-Carbonsäure
Diese Verbindung kann in der Cycloanti-Nitrosylierungsreaktion mit Kohlendioxid verwendet werden, um Acetylenanilin herzustellen, das zur Herstellung von Indol-3-Carbonsäure verwendet wird . Indol-3-Carbonsäure ist eine organische Verbindung, die bei der Synthese verschiedener Arzneimittel verwendet wird.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .
Mode of Action
The compound interacts with the c-Met receptor, binding to its active site . This interaction can inhibit the receptor’s activity, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of the c-Met receptor affects various biochemical pathways involved in cell proliferation and survival . This can lead to a decrease in tumor growth and metastasis, making 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one a potential anti-cancer agent .
Pharmacokinetics
The compound’s antiproliferative activity suggests it has good bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation in various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It also inhibits cytolytic activity, further contributing to its anti-cancer effects .
Biochemische Analyse
Cellular Effects
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-9-5-3-2-4-8(9)11-10(14)6-7-13-12(11)15/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHMAFAXJJECMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472831 | |
| Record name | 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122852-75-9 | |
| Record name | 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNH9DX7PRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)



![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)






